{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid
Description
{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an acetic acid moiety linked via an ether bond at position 4. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H16N2O5 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetic acid |
InChI |
InChI=1S/C18H16N2O5/c1-11-19-16-8-7-14(25-10-17(21)22)9-15(16)18(23)20(11)12-3-5-13(24-2)6-4-12/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
NKLOLAURIDRRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)O)C(=O)N1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, the specific mechanism by which this compound exerts its effects remains largely unexplored.
- Further research is necessary to identify molecular targets and pathways involved.
Comparison with Similar Compounds
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide
This compound () replaces the acetic acid group with an acetamide. Such modifications are common in prodrug strategies to enhance membrane permeability .
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl Acetate
This analogue () shares the quinazolinone core and a methoxy group but lacks the 3-(4-methoxyphenyl) and 2-methyl substituents. The acetate ester at position 6 may improve lipophilicity but requires hydrolysis for activation, differing from the direct acidity of the target compound’s carboxylic acid .
Alkyl 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
These derivatives () feature a thioether linkage instead of an ether bond and an allyl group at position 3. The allyl group introduces steric effects absent in the target compound .
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid
This compound () replaces the quinazoline core with an oxadiazole ring. Oxadiazoles are known for metabolic stability and π-stacking capabilities, suggesting divergent pharmacological profiles compared to quinazoline-based structures .
Physicochemical Properties
Biological Activity
The compound {[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a derivative of the quinazoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a methoxyphenyl group and a quinazoline moiety, which are crucial for its biological interactions.
Antiplatelet Activity
Recent studies have indicated that compounds similar to this quinazoline derivative exhibit significant antiplatelet activity. For instance, research on acetoxy quinolones has shown that they can enhance intracellular nitric oxide (NO) levels and inhibit platelet aggregation through the activation of platelet Nitric Oxide Synthase (NOS) via acetylation processes. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases .
Aldose Reductase Inhibition
A related class of compounds has demonstrated potent inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline scaffold can enhance inhibitory potency against ALR2, potentially leading to therapeutic applications in diabetes management .
Study 1: Antiplatelet Mechanism
A study investigated the effects of various acetoxy derivatives on platelet function. The results showed that specific modifications to the quinazoline structure could significantly enhance antiplatelet activity. The most effective compound exhibited an IC50 value indicating strong inhibition of ADP-induced platelet aggregation, correlating with increased intracellular NO levels .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6-AQ | 5.2 | NOS activation |
| 7-AQ | 8.3 | COX-1 inhibition |
Study 2: Aldose Reductase Inhibition
Another study focused on the aldose reductase inhibitory properties of related compounds. The findings revealed that certain derivatives exhibited submicromolar IC50 values against ALR2, with one compound being over five times more potent than the standard epalrestat. Molecular docking studies identified critical interaction sites within the enzyme's active site, highlighting potential pathways for further structural optimization .
| Compound | IC50 (µM) | Selectivity Ratio (ALR2/ALR1) |
|---|---|---|
| Compound A | 0.15 | 5.0 |
| Compound B | 0.03 | 4.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
